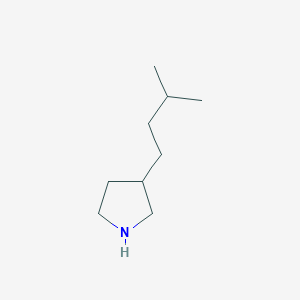

3-Isopentylpyrrolidine

Description

Pyrrolidine (B122466) Alkaloids and Synthetic Analogs in Contemporary Chemical Research

Pyrrolidine alkaloids are a diverse class of naturally occurring compounds characterized by a pyrrolidine ring structure. umich.edu These alkaloids are secondary metabolites found in numerous plant species and are known for their wide range of biological activities. doi.org The inherent bioactivity of these natural products has spurred considerable research into their isolation, characterization, and synthesis.

In contemporary chemical research, the focus extends beyond the natural alkaloids to the design and synthesis of their synthetic analogs. aalto.fiacs.org Researchers are actively developing novel synthetic methodologies to access not only the natural products themselves but also modified versions with potentially improved or novel properties. The synthesis of these analogs allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural features influence biological function. This area of research is crucial for the development of new therapeutic agents and biological probes.

The Isopentyl Moiety in Advanced Organic Synthesis

The isopentyl group, a five-carbon branched alkyl substituent, is a common structural motif in a variety of natural products and synthetic molecules. Its presence can significantly influence the physicochemical properties of a compound, such as lipophilicity and steric profile. In advanced organic synthesis, the isopentyl moiety is often incorporated to modulate the biological activity of a lead compound or to serve as a key building block in the total synthesis of complex natural products.

The strategic introduction of an isopentyl group can enhance a molecule's interaction with biological targets. For instance, the isopentyl unit is a fundamental component of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and steroids. Synthetic chemists often utilize reagents containing the isopentyl group in a variety of coupling and alkylation reactions to construct these and other complex molecular architectures.

Structural Significance of 3-Substitution in Pyrrolidine Ring Systems

The functionalization of the pyrrolidine ring at specific positions is a key strategy in the design of novel compounds with tailored properties. Substitution at the 3-position of the pyrrolidine ring is of particular strategic importance as it can introduce a chiral center and significantly influence the conformation of the five-membered ring. This, in turn, can have a profound impact on the molecule's ability to interact with biological targets such as enzymes and receptors. sci-hub.seresearchgate.net

The development of stereoselective methods for the synthesis of 3-substituted pyrrolidines is an active area of research. acs.org These methods allow for the precise control of the spatial arrangement of the substituent, which is often crucial for biological activity. The introduction of an alkyl group, such as an isopentyl group, at the 3-position can create a key hydrophobic interaction domain or act as a steric shield, influencing the molecule's binding affinity and selectivity. The ability to synthesize specific stereoisomers of 3-substituted pyrrolidines is therefore a critical aspect of modern drug discovery and chemical biology. sci-hub.seresearchgate.net

Overview of Current Academic Research Trajectories in 3-Isopentylpyrrolidine Chemistry

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the current academic research trajectories can be inferred from broader trends in the study of 3-alkylpyrrolidines and related heterocyclic compounds. The primary research directions are likely to be in the areas of synthetic methodology development and the exploration of potential applications in medicinal chemistry and materials science.

Synthetic Innovations: A major focus of current research is the development of novel and efficient synthetic routes to 3-substituted pyrrolidines. acs.orgresearchgate.net This includes the exploration of catalytic asymmetric methods to control the stereochemistry at the 3-position. For a compound like this compound, research would likely concentrate on the diastereoselective and enantioselective synthesis to access specific stereoisomers. The development of new catalytic systems, including transition metal catalysis and organocatalysis, is a key trend in this area. aalto.fi

Medicinal Chemistry Explorations: Given the prevalence of the pyrrolidine scaffold in bioactive molecules, a significant research trajectory for this compound would be its investigation as a potential pharmacophore. Researchers are likely to synthesize libraries of this compound derivatives with further modifications on the nitrogen atom or other positions of the ring to screen for various biological activities. The isopentyl group could be explored for its role in enhancing binding to specific protein targets.

Data on this compound:

Detailed experimental data for this compound is not widely available in public chemical databases. The following tables provide predicted physicochemical properties and a hypothetical representation of spectroscopic data based on the compound's structure. It is important to note that these are not experimentally verified values.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H19N |

| Molecular Weight | 141.26 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem and other predictive software.

Hypothetical Spectroscopic Data for this compound

| Spectroscopy Type | Hypothetical Data |

|---|---|

| ¹H NMR | Chemical shifts would be expected for the isopentyl protons (doublet for the terminal methyls, a multiplet for the methine, and multiplets for the methylene (B1212753) groups) and the pyrrolidine ring protons (multiplets). The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Distinct signals would be anticipated for each of the nine carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment. |

| Mass Spectrometry | The molecular ion peak ([M]⁺) would be expected at m/z = 141. Fragmentation patterns would likely involve the loss of the isopentyl side chain or fragments thereof. |

These are generalized predictions and actual spectra would be required for confirmation.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)3-4-9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDVTFNHQHFKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Targeted Functionalization of 3 Isopentylpyrrolidine

Strategies for Enhanced Analytical Characterization of 3-Isopentylpyrrolidine Compounds

Direct analysis of this compound can be challenging due to its low volatility, lack of a strong chromophore, and potential for unfavorable interactions within analytical systems. nih.gov Chemical derivatization is a powerful strategy to modify the molecule's physical and chemical properties, thereby improving its analytical performance. researchgate.net

Derivatization can introduce specific chemical moieties that enhance spectroscopic detection and characterization. The secondary amine of the pyrrolidine (B122466) ring is the primary target for these modifications.

Nuclear Magnetic Resonance (NMR): For ¹⁹F-NMR analysis, which offers a wide chemical shift range and low background noise, the pyrrolidine nitrogen can be reacted with fluorine-containing reagents. Trifluoroacetic anhydride (B1165640) (TFAA), for instance, reacts with secondary amines to form trifluoroacetyl derivatives, introducing a ¹⁹F-active label into the molecule. semanticscholar.orgresearchgate.net This allows for sensitive quantification and structural analysis.

Mass Spectrometry (MS): Derivatization for MS aims to improve ionization efficiency and produce characteristic fragmentation patterns. Acylation of the secondary amine with reagents like pentafluorobenzoyl chloride not only aids in chromatographic separation but also yields derivatives with predictable mass spectra. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Since this compound lacks a chromophore for UV-Vis detection, derivatization is necessary to introduce one. nih.gov Reagents containing aromatic or conjugated systems are employed for this purpose. Benzoyl chloride and m-toluoyl chloride can be used to introduce an aromatic chromophore, making the derivative detectable by UV-Vis spectrophotometry. tandfonline.com Another effective reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with secondary amines to produce a fluorescent and colored product, enabling detection by both UV-Vis and fluorescence spectroscopy. tandfonline.com

| Technique | Derivatizing Reagent | Target Group | Resulting Moiety | Analytical Enhancement |

| ¹⁹F-NMR | Trifluoroacetic anhydride (TFAA) semanticscholar.orgresearchgate.net | Secondary Amine (N-H) | Trifluoroacetamide | Introduces a ¹⁹F nucleus for sensitive detection. |

| MS | Pentafluorobenzoyl chloride researchgate.net | Secondary Amine (N-H) | Pentafluorobenzamide | Improves volatility and provides characteristic mass fragments. |

| UV-Vis | Benzoyl Chloride tandfonline.com | Secondary Amine (N-H) | Benzamide | Introduces a UV-absorbing chromophore. |

| UV-Vis / Fluorescence | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) tandfonline.com | Secondary Amine (N-H) | N-Arylpyrrolidine | Creates a highly conjugated, colored, and fluorescent product. |

In chromatography, derivatization is employed to enhance volatility for Gas Chromatography (GC) or to improve retention and detection for High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Gas Chromatography (GC): The analysis of free amines by GC is often problematic due to their polarity, which can lead to peak tailing and adsorption on the column. nih.gov Derivatization mitigates these issues by converting the polar N-H group into a less polar, more volatile moiety. researchgate.net Common strategies include:

Acylation: Reaction with acid anhydrides or acyl halides (e.g., trifluoroacetic anhydride) to form stable amides. researchgate.net

Carbamate (B1207046) Formation: Reaction with chloroformates, such as propyl chloroformate, to generate carbamates, which are then typically extracted into a non-polar solvent like hexane (B92381) for injection. phenomenex.com

Silylation: Displacement of the active hydrogen on the nitrogen with a silyl (B83357) group, like a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability. libretexts.org

High-Performance Liquid Chromatography (HPLC): For HPLC, particularly with UV or fluorescence detection, derivatization is used to attach a tag that can be easily detected. nih.gov This is crucial for compounds like this compound that lack native chromophores or fluorophores.

Pre-column derivatization involves reacting the analyte before it is injected into the HPLC system. Reagents such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the secondary amine to form highly UV-active and/or fluorescent derivatives. nih.govrsc.org For example, reacting a pyrrolidine-containing compound with Boc anhydride can introduce a moiety that allows for UV detection. google.com

| Technique | Derivatization Strategy | Reagent Example | Purpose |

| GC | Acylation researchgate.net | Trifluoroacetic anhydride | Increases volatility and thermal stability, reduces polarity. |

| GC | Carbamate Formation phenomenex.com | Propyl Chloroformate | Increases volatility for GC analysis. |

| GC | Silylation libretexts.org | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces polar N-H with a non-polar TMS group. |

| HPLC | UV-Tagging google.com | Boc Anhydride | Introduces a UV-absorbing group for detection. |

| HPLC | Fluorescence Tagging nih.govrsc.org | Dansyl Chloride, FMOC-Cl | Attaches a highly fluorescent tag for sensitive detection. |

C–H Functionalization of this compound and its Derivatives

Direct functionalization of otherwise unreactive carbon-hydrogen (C–H) bonds represents a powerful and efficient strategy for modifying the this compound scaffold. This approach avoids the need for pre-functionalized substrates and allows for the late-stage modification of complex molecules. acs.org

Significant advances have been made in the selective functionalization of C(sp³)–H bonds at positions remote from the nitrogen heteroatom in saturated rings. acs.org For a 3-substituted pyrrolidine, the C2 and C4 positions are primary targets for such transformations.

Research has demonstrated the successful palladium-catalyzed C–H arylation at the unactivated C4 position of pyrrolidine rings bearing a substituent at the C3 position. acs.orgacs.org This is typically achieved by first installing a directing group (DG) onto the pyrrolidine nitrogen. An aminoquinoline (AQ) auxiliary attached via an amide linkage has proven effective. acs.orgresearchgate.net The DG coordinates to the palladium catalyst, positioning it in close proximity to the C4–H bonds, thereby facilitating selective C–H activation and subsequent bond formation with an aryl halide. acs.org These reactions often exhibit high regio- and stereoselectivity, preferentially forming the cis-3,4-disubstituted product. acs.org

Key Research Findings:

Catalyst System: Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst. acs.orgacs.org

Directing Group: An aminoquinoline (AQ) amide is an effective directing group for C4 functionalization. acs.org

Selectivity: The reaction shows high regioselectivity for the C4 position over the electronically activated C2 position and high stereoselectivity for the cis isomer. acs.orgresearchgate.net

Reaction Conditions: The conditions are typically silver-free and use an inexpensive base like potassium carbonate (K₂CO₃). acs.org

Targeting a specific C–H bond within the flexible isopentyl side chain presents a significant synthetic challenge due to the presence of multiple, chemically similar C(sp³)–H bonds. Success relies on strategies that can overcome this lack of differentiation.

One prominent strategy involves a radical-based approach utilizing a directing group on the pyrrolidine nitrogen. This method, inspired by the Hofmann-Löffler-Freytag reaction, uses an N-centered radical to perform an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT). researchgate.net In this scenario, a functional group on the nitrogen (e.g., an N-fluorosulfonamide) can generate a nitrogen radical. This radical can abstract a hydrogen atom from the δ- or ε-carbon of the isopentyl chain, generating a carbon-centered radical at a specific distal position. This new radical can then be trapped by a coupling partner, leading to functionalization at a remote site. researchgate.net

Another approach involves palladium-catalyzed methods that can achieve terminal-selective functionalization of alkyl chains. nih.gov While challenging, it is conceivable that a long, flexible directing group attached to the pyrrolidine nitrogen could position a metal catalyst to interact selectively with the terminal methyl group of the isopentyl chain. acs.org

| Target Moiety | Strategy | Key Principle | Potential Outcome |

| Pyrrolidine Ring (C4) | Pd-Catalyzed C-H Activation acs.orgacs.org | Use of a rigid directing group (e.g., aminoquinoline) on the N-atom to position the catalyst. | Arylation or alkenylation at the C4 position with high stereoselectivity. |

| Isopentyl Moiety (Distal) | Radical Relay / HAT researchgate.net | Intramolecular H-atom abstraction by an N-centered radical via a 6- or 7-membered transition state. | Functionalization (e.g., halogenation, arylation) at the δ- or ε-carbon of the isopentyl chain. |

| Isopentyl Moiety (Terminal) | Metal-Catalyzed Remote Functionalization nih.gov | Use of a catalyst/ligand system that favors migration to the terminal position of an alkyl chain. | Borylation or arylation of the terminal methyl group. |

Formation of Complex Conjugates and Prodrug Analogs Incorporating the this compound Motif

The this compound scaffold can be incorporated into larger molecular assemblies, such as complex conjugates for targeted delivery or prodrugs with improved pharmacokinetic profiles. pharmiweb.com The secondary amine of the pyrrolidine ring serves as a convenient chemical handle for these conjugations. nih.gov

Prodrug design often involves masking a key functional group of a parent drug to enhance properties like solubility, stability, or bioavailability. For this compound derivatives, the pyrrolidine nitrogen can be conjugated to a promoiety through various linkages. pharmiweb.com

Common Conjugation Strategies:

Amide Linkage: If the this compound derivative is part of a larger molecule with a carboxylic acid, the pyrrolidine nitrogen can form an amide bond. Conversely, if a functional group is introduced onto the scaffold (e.g., via C-H activation), it could be converted to a carboxylic acid and then coupled with an amine-containing molecule.

Carbamate Linkage: The secondary amine can react with chloroformates or activated carbonates to form a stable carbamate linkage, connecting the pyrrolidine motif to another molecule, such as a polyethylene (B3416737) glycol (PEG) chain to increase solubility. researchgate.net

Amine-Carboxyl Coupling: Using standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), the pyrrolidine nitrogen can be covalently linked to a molecule bearing a carboxylic acid group. nih.govcreative-biogene.com

These strategies enable the attachment of various promoieties, including amino acids, peptides, or solubility-enhancing groups, to create complex bioconjugates or prodrugs designed for specific therapeutic applications. pharmiweb.com

Advanced Spectroscopic Characterization of 3 Isopentylpyrrolidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the connectivity, chemical environment, and spatial arrangement of atoms. For 3-isopentylpyrrolidine, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are crucial for complete structural assignment.

A representative ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyrrolidine (B122466) ring and the isopentyl side chain. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm) due to the electron-withdrawing effect of the nitrogen. The remaining ring protons and the isopentyl chain protons would resonate further upfield. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the presence of both the pyrrolidine and isopentyl moieties.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidine N-H | 1.5 - 2.5 (broad s) | - |

| Pyrrolidine C2-H₂ | 2.8 - 3.2 (m) | ~47.0 |

| Pyrrolidine C5-H₂ | 2.6 - 3.0 (m) | ~47.5 |

| Pyrrolidine C3-H | 1.8 - 2.1 (m) | ~38.0 |

| Pyrrolidine C4-H₂ | 1.4 - 1.7 (m) | ~31.0 |

| Isopentyl C1'-H₂ | 1.2 - 1.4 (m) | ~39.0 |

| Isopentyl C2'-H₂ | 1.4 - 1.6 (m) | ~28.0 |

| Isopentyl C3'-H | 1.6 - 1.8 (m) | ~25.0 |

| Isopentyl C4'-(CH₃)₂ | ~0.9 (d) | ~22.5 |

Note: This table presents expected chemical shift ranges in a typical deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.

NMR spectroscopy is exceptionally powerful for distinguishing between isomers. For substituted pyrrolidines, this includes differentiating regioisomers (e.g., 2-isopentylpyrrolidine vs. This compound) and stereoisomers (e.g., cis vs. trans isomers if a second substituent is present).

The specific substitution pattern of this compound is confirmed using 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire spin system from the isopentyl group through the C3, C4, and C5 positions of the ring, as well as from C3 to C2. An HSQC spectrum correlates each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

While this compound itself is chiral but does not have cis/trans isomers, the techniques used to study it are foundational for analyzing more complex derivatives. For a disubstituted pyrrolidine, the relative stereochemistry can be determined through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). mdpi.com These experiments detect through-space proximity between protons. For example, in a 2,3-disubstituted pyrrolidine, a strong NOE between the protons at C2 and C3 would indicate a cis relationship, while the absence of this correlation would suggest a trans arrangement.

Pyrrolidine rings are not planar and exist in rapidly interconverting "envelope" or "twist" conformations. The isopentyl side chain also possesses rotational freedom around its carbon-carbon single bonds. mdpi.com Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary method for investigating these conformational dynamics. nih.govunibas.it

At room temperature, the interconversion between ring conformers is typically fast on the NMR timescale, resulting in time-averaged signals. mdpi.com As the temperature is lowered, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, separate signals for the axial and equatorial protons of the individual conformers may be observed. unibas.it Analyzing the line shapes of the signals as a function of temperature allows for the calculation of the energy barrier (ΔG‡) for the ring-inversion process. unibas.it These studies provide critical information on the conformational preferences and flexibility of the this compound ring system, which can be crucial for understanding its chemical reactivity and biological interactions. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov It is particularly useful for confirming the identity of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically with an error of less than 5 ppm). researchgate.net This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₉H₁₉N), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. Techniques like electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers are commonly used to obtain high-resolution data. nih.govthermofisher.cn The experimentally determined accurate mass provides definitive confirmation of the molecular formula, which is a critical first step in structural characterization. researchgate.nethpst.cz

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. scielo.org.mxscielo.org.mx This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.gov

For protonated this compound, [M+H]⁺, the fragmentation pathways would likely be initiated by cleavage of the bonds within the pyrrolidine ring or the isopentyl side chain. Common fragmentation patterns for substituted pyrrolidines involve α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and cleavage of the substituent from the ring. wvu.eduwvu.edu

Plausible Fragmentation Pathways and Characteristic Product Ions for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 142.2 | 72.1 | C₅H₁₀ (70.1) | Loss of the isopentyl radical from the C3 position, followed by H-rearrangement. |

| 142.2 | 70.1 | C₅H₁₂ (72.1) | Cleavage of the isopentyl group. |

| 142.2 | 84.1 | C₄H₈ (56.1) | Ring-opening followed by loss of butene. |

This table outlines potential fragmentation pathways. The relative abundance of ions depends on the specific MS/MS conditions (e.g., collision energy).

By systematically analyzing these fragmentation pathways, the position of the isopentyl substituent on the pyrrolidine ring can be confirmed, distinguishing it from other regioisomers. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

For this compound, IR and Raman spectra would be dominated by vibrations associated with the secondary amine of the pyrrolidine ring and the aliphatic C-H bonds of the ring and the isopentyl side chain.

Infrared (IR) Spectroscopy : IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. ksu.edu.saedinst.com The spectrum of this compound would show a characteristic N-H stretching absorption for the secondary amine, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the numerous CH₂, and CH₃ groups would result in strong, sharp absorptions in the 2850-2960 cm⁻¹ range. Other key vibrations include N-H bending (~1500-1650 cm⁻¹), C-H bending (1350-1470 cm⁻¹), and C-N stretching (1000-1250 cm⁻¹). core.ac.uk

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from molecular vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is particularly sensitive to non-polar, symmetric bonds. sapub.org Therefore, the Raman spectrum of this compound would provide strong signals for the C-C backbone of the isopentyl group and the pyrrolidine ring. The symmetric C-H stretching vibrations would also be prominent. The N-H and C-N stretches are typically weaker in Raman spectra compared to IR. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. sapub.orgnih.goviitm.ac.in

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium / Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong / Strong |

| N-H Bend | 1500 - 1650 | - | Medium / Very Weak |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | 1350 - 1470 | Medium-Strong / Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium / Weak |

Electronic Spectroscopy (UV-Vis) for Chromophore Identification in Conjugated Derivatives

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the electronic structure of this compound derivatives, particularly those that have been functionalized to include conjugated systems. The non-conjugated this compound core itself does not absorb significantly in the UV-Vis region (typically >200 nm). However, when a chromophore—a part of a molecule responsible for its color—is introduced into the molecule and is part of a conjugated π-system, the molecule will absorb light in the UV or visible range.

The absorption of UV-Vis radiation promotes an electron from a lower energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher energy one (the lowest unoccupied molecular orbital, LUMO). In conjugated systems, the energy gap between the HOMO and LUMO is smaller compared to non-conjugated systems. As the extent of conjugation increases, this energy gap decreases further, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). youtube.com This principle is fundamental in identifying and characterizing conjugated derivatives of this compound.

For instance, attaching an aromatic group, such as a phenyl or naphthyl ring, to the pyrrolidine ring or its isopentyl side chain creates a conjugated system. Further extension of this conjugation, by adding more double bonds or aromatic rings, will systematically shift the maximum absorption wavelength (λmax) to higher values. This predictable relationship allows researchers to confirm the successful synthesis of conjugated derivatives and to probe the electronic environment of the chromophore. The intensity and wavelength of the absorption bands provide critical information about the structure of the newly formed molecule. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Conjugated Pyrrolidine Derivatives

| Compound Structure (Illustrative) | Conjugated System | Typical λmax (nm) |

|---|---|---|

| N-Phenylpyrrolidine | Benzene Ring | ~250-280 |

| N-Styrylpyrrolidine | Benzene Ring + C=C double bond | ~290-320 |

| N-(4-Nitrophenyl)pyrrolidine | Benzene Ring with Nitro Group (extended chromophore) | ~380-410 |

| Fulleropyrrolidine [C60 derivative] | Extended π-system of Fullerene | Absorptions extend into the visible region (>400 nm) researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral 3-Isopentylpyrrolidines

When the this compound molecule is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical spectroscopy becomes an indispensable tool for determining its absolute configuration (the actual three-dimensional arrangement of its atoms). Circular Dichroism (CD) is the most powerful technique in this category. mtoz-biolabs.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce CD spectra that are perfect mirror images of each other, exhibiting equal magnitude but opposite signs for their Cotton effects (the characteristic peaks in a CD spectrum). This property is the foundation for assigning the absolute configuration. spectroscopyeurope.comnih.gov

The process for determining the absolute configuration of a chiral this compound derivative typically involves a combination of experimental measurement and theoretical calculation:

Experimental Measurement : The CD spectrum of the synthesized chiral this compound sample is recorded in a suitable solvent.

Computational Modeling : The VCD spectra for one of the enantiomers (e.g., the (R)-enantiomer) are simulated using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govamericanlaboratory.com

Spectral Comparison : The experimentally measured CD spectrum is compared with the computationally predicted spectrum. americanlaboratory.com

If the signs and relative intensities of the major Cotton effects in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the sample is confidently assigned the (R)-configuration. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration. mtoz-biolabs.com This method provides a reliable alternative to X-ray crystallography, especially for non-crystalline samples. spectroscopyeurope.comamericanlaboratory.com

The following table provides a hypothetical example of how experimental and calculated CD data would be used to assign the absolute configuration of a chiral this compound derivative.

Table 2: Illustrative Circular Dichroism Data for Absolute Configuration Assignment

| Spectrum | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect (Δε) | Conclusion |

|---|---|---|---|

| Calculated for (R)-enantiomer | 225 | Positive (+) | The experimental spectrum matches the calculated spectrum for the (R)-enantiomer, assigning the sample as (R)-3-isopentylpyrrolidine. |

| Experimental Sample | 224 | Positive (+) | |

| Expected for (S)-enantiomer | 225 | Negative (-) | The experimental spectrum is opposite to that expected for the (S)-enantiomer. |

Computational Chemistry and Theoretical Investigations of 3 Isopentylpyrrolidine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on density functional theory (DFT), are used to explore the electronic landscape of 3-isopentylpyrrolidine, which in turn governs its reactivity.

Calculation of Molecular Orbitals and Electron Density Distributions

The electronic structure of this compound can be elucidated through the calculation of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 | High chemical stability |

Reaction Mechanism Elucidation through Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This is crucial for understanding the reaction mechanisms involving this compound. For instance, in a typical nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine (B122466) ring acts as the nucleophile, computational methods can determine the activation energy barrier by locating the transition state structure.

Studies on similar pyrrolidine derivatives have shown that the reaction pathway can be significantly influenced by factors such as the solvent and the nature of the electrophile. nih.govrsc.orgresearchgate.net For this compound, theoretical calculations can predict whether a reaction will proceed through a concerted or a stepwise mechanism and can rationalize the stereochemical outcome of the reaction. The energy profile of a hypothetical reaction can be computed to provide a quantitative measure of the reaction's feasibility. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the potential energy surface and identify the most stable conformations.

For this compound, the flexibility of the isopentyl chain and the puckering of the pyrrolidine ring are key conformational features. MD simulations can reveal the preferred orientations of the isopentyl group relative to the ring and the dynamics of ring puckering. Furthermore, these simulations can model the interactions of this compound with solvent molecules or with biological macromolecules, such as proteins, to understand binding modes and affinities. nih.gov

| Interaction Type | Key Residues in a Hypothetical Binding Site | Significance |

|---|---|---|

| Hydrogen Bonding | Aspartic Acid, Glutamic Acid | Anchoring the pyrrolidine nitrogen |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Stabilizing the isopentyl chain |

| Van der Waals Forces | General pocket residues | Overall shape complementarity |

In Silico Prediction of Spectroscopic Parameters for Structural Assignment

Computational methods can predict various spectroscopic parameters, which can be invaluable for the structural characterization of this compound. Techniques such as DFT can be used to calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. mdpi.commdpi.com

The calculated vibrational frequencies in an IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra, which is particularly useful for complex molecules or for distinguishing between different isomers. These in silico predictions serve as a powerful complement to experimental spectroscopic techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com For derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.govmdpi.com

These models use calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with the biological activity of the compounds. rsc.orgmdpi.com The resulting contour maps from these analyses can highlight the regions around the molecular scaffold where modifications are likely to increase or decrease activity, thus guiding the design of more potent derivatives. uran.uaresearchgate.netnih.gov Studies on various pyrrolidine derivatives have successfully utilized these methods to design novel inhibitors for various biological targets. nih.gov

| QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

Statistical parameters for hypothetical QSAR models of this compound derivatives, based on studies of similar compounds. nih.gov

Virtual Screening and Lead Optimization Based on this compound Scaffolds

The this compound scaffold can be used as a starting point for the discovery of new drug candidates through virtual screening. In this process, large libraries of chemical compounds are computationally screened to identify molecules that are likely to bind to a specific biological target. The pyrrolidine ring, being a common motif in many biologically active compounds, makes this scaffold particularly attractive for drug discovery.

Once initial "hit" compounds are identified, the this compound scaffold can be further modified in a process called lead optimization. Computational tools can be used to suggest modifications to the scaffold that are likely to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Catalytic Applications and Catalysis Driven Transformations Involving 3 Isopentylpyrrolidine Derivatives

3-Isopentylpyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. mdpi.comnih.govnih.gov The pyrrolidine (B122466) ring system, a five-membered secondary amine, is a privileged structural motif in this field, largely due to the success of proline and its derivatives in a vast array of enantioselective transformations. nih.gov These catalysts typically operate through enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of reactions. mdpi.com

Design and Synthesis of Chiral this compound Organocatalysts

The design of chiral pyrrolidine-based organocatalysts often involves the introduction of bulky substituents to create a well-defined chiral pocket around the catalytically active nitrogen atom. nih.gov This steric hindrance is crucial for achieving high levels of stereocontrol. The synthesis of such catalysts can be approached through various strategies, often starting from readily available chiral precursors like (R)-glyceraldehyde acetonide. nih.gov A common synthetic route involves the diastereoselective allylation of chiral imines, followed by a hydrozirconation/iodination sequence to construct the substituted pyrrolidine ring. nih.gov

While numerous substituted pyrrolidine organocatalysts have been synthesized and reported, a specific methodology for the synthesis of chiral this compound-based organocatalysts is not extensively documented in the reviewed literature. The general synthetic principles for analogous compounds, however, provide a clear roadmap for accessing this specific scaffold. The isopentyl group at the C-3 position would be expected to influence the steric environment of the catalyst, potentially offering unique selectivity in certain asymmetric transformations.

Application in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Pyrrolidine-based organocatalysts are renowned for their ability to catalyze a wide range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Michael additions, aldol reactions, Mannich reactions, and Diels-Alder reactions. mdpi.comnih.govrsc.orgnih.govresearchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, including the nature and position of its substituents.

For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C-2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov It is plausible that a this compound derivative could exhibit interesting catalytic activity and selectivity in similar transformations. The isopentyl group's size and conformational flexibility could create a unique chiral environment, leading to different or improved stereochemical outcomes compared to other substituted pyrrolidines.

Detailed research findings on the application of this compound-based organocatalysts in these specific reactions are not currently available in the public domain. However, the general efficacy of analogous structures suggests that this would be a fruitful area of investigation.

Metal-Ligand Complexes Featuring this compound Scaffolds

The pyrrolidine scaffold is not only a privileged structure in organocatalysis but also serves as a versatile ligand for transition metals. mdpi.comlibretexts.orgnih.govhawaii.edu The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and further functionalization of the ring allows for the creation of multidentate ligands capable of forming stable and catalytically active metal complexes. rsc.org

Coordination Chemistry of this compound with Transition Metals

The coordination chemistry of pyrrolidine derivatives with transition metals is rich and varied. libretexts.orgnih.govhawaii.edursc.org The steric and electronic properties of the substituents on the pyrrolidine ring play a crucial role in determining the geometry and stability of the resulting metal complexes. libretexts.orghawaii.edu These complexes can adopt various coordination numbers and geometries, influencing their subsequent catalytic activity. libretexts.orghawaii.edu

Specific studies on the coordination chemistry of this compound with transition metals are not found in the existing literature. Based on the principles of coordination chemistry, it can be anticipated that this compound would act as a monodentate or be incorporated into a larger polydentate ligand framework to coordinate with various transition metals. The isopentyl group would likely exert a steric influence on the metal's coordination sphere, which could be leveraged in the design of catalysts for specific applications.

Homogeneous and Heterogeneous Catalysis Mediated by this compound-Metal Complexes

Pyrrolidine-containing ligands have been successfully employed in a wide array of homogeneous and heterogeneous catalytic processes mediated by transition metal complexes. mdpi.com These include oxidation reactions, hydroformylation, hydrogenation, and hydrocyanation. mdpi.com The choice of the metal and the ligand architecture are key to achieving high efficiency and selectivity in these transformations. mdpi.com

There is a lack of specific reports on the use of this compound-metal complexes in either homogeneous or heterogeneous catalysis. The general utility of related pyrrolidine-metal complexes suggests that this compound-based systems could find applications in various catalytic transformations. Future research in this area would be necessary to explore and establish their catalytic potential.

Role of this compound as a Ligand in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govresearchgate.net The design of ligands that can effectively orchestrate these intricate transformations is a significant area of research.

Currently, there is no published research detailing the use of this compound as a ligand in cascade or multicomponent reactions. The development of chiral ligands based on the this compound scaffold could potentially lead to novel and efficient catalytic systems for such complex transformations, given the proven track record of other pyrrolidine derivatives in this domain.

Summary of Catalytic Applications of Pyrrolidine Derivatives

To provide context for the potential applications of this compound, the following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition reaction.

| Catalyst Structure | Reaction | Substrates | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Pyrrolidine with C2-bulky substituent | Michael Addition | Aldehydes and Nitroolefins | Up to 78:22 | Up to 85 |

Emerging Research Directions and Future Prospects in 3 Isopentylpyrrolidine Chemistry

Development of Advanced Synthetic Methodologies for Accessing Diverse 3-Isopentylpyrrolidine Derivatives

The synthesis of pyrrolidine (B122466) derivatives has evolved significantly, moving towards more efficient, stereoselective, and diverse methodologies. researchgate.net While methods for creating the basic pyrrolidine skeleton are well-established, future research concerning this compound will likely focus on advanced strategies to introduce functional and stereochemical diversity.

Modern synthetic approaches that are particularly promising for generating a wide array of this compound derivatives include:

Asymmetric Catalysis : To control the stereochemistry at the C3 position and other potential stereocenters, enantioselective synthesis is crucial. researchgate.net The use of chiral catalysts, including those derived from proline, can facilitate the asymmetric construction of the pyrrolidine ring, ensuring access to enantiopure this compound derivatives. mdpi.comnih.gov

C-H Functionalization : Catalytic C-H functionalization reactions represent a paradigm shift in synthesis, allowing for the direct modification of carbon-hydrogen bonds. researchgate.net This strategy could be employed to introduce functional groups onto the isopentyl side chain or at various positions on the pyrrolidine ring of a pre-existing this compound core, bypassing the need for lengthy de novo syntheses.

[3+2] Cycloaddition Reactions : The reaction between azomethine ylides and alkenes is a powerful method for constructing the pyrrolidine ring. chemistryviews.org By using a substituted alkene that contains the isopentyl group, or by modifying the azomethine ylide, a variety of densely substituted this compound analogues can be accessed with high stereocontrol. chemistryviews.org

Multicomponent Reactions (MCRs) : MCRs offer a highly efficient route to complex molecules in a single step by combining three or more reactants. tandfonline.com Designing MCRs that incorporate a component to install the isopentyl group would enable the rapid generation of a library of diverse this compound derivatives for screening and further development. tandfonline.com

| Methodology | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Employs chiral catalysts to control the three-dimensional arrangement of atoms, producing specific stereoisomers. mdpi.com | Synthesis of enantiomerically pure (R)- or (S)-3-isopentylpyrrolidine and its derivatives. | High enantioselectivity, access to specific biologically active isomers. researchgate.net |

| C-H Functionalization | Directly converts a C-H bond into a C-C, C-N, or C-O bond, often using a metal catalyst. researchgate.net | Introduction of new functional groups on the pyrrolidine ring or the isopentyl side chain. | Improved atom economy, reduced number of synthetic steps. researchgate.net |

| [3+2] Cycloaddition | A reaction that combines a three-atom component (like an azomethine ylide) with a two-atom component (an alkene) to form a five-membered ring. chemistryviews.org | Stereoselective construction of the pyrrolidine ring with the isopentyl group at the desired position. | High control over stereochemistry, ability to create multiple stereocenters simultaneously. chemistryviews.org |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more starting materials react to form a single product, incorporating substantial parts of all reactants. tandfonline.com | Rapid generation of diverse libraries of this compound derivatives by varying the inputs. | High efficiency, procedural simplicity, and rapid access to molecular diversity. tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications include:

Computer-Aided Synthesis Planning (CASP) : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex this compound derivatives. nih.govchemcopilot.com By training on vast databases of known chemical reactions, these algorithms can identify disconnections and suggest precursor molecules that a human chemist might overlook. chemcopilot.com

Reaction Condition Optimization : ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific reaction for synthesizing or modifying this compound. beilstein-journals.org Bayesian optimization and other active learning strategies can guide experimentation, reducing the number of trials needed to find the best conditions. nih.govacs.org

Property Prediction (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or physicochemical properties of hypothetical this compound derivatives. nih.govjcdronline.org This allows for in silico screening of large virtual libraries to prioritize which compounds to synthesize for a specific application, such as drug discovery. nih.gov

| Application Area | Description | Specific Goal |

|---|---|---|

| Retrosynthesis Planning | Using AI to deconstruct a target molecule into simpler, commercially available starting materials. chemcopilot.com | To identify efficient and novel synthetic pathways to complex this compound analogues. |

| Reaction Optimization | Employing ML algorithms to predict the outcome of a reaction under various conditions and suggest optimal parameters. beilstein-journals.orgacs.org | To maximize yield and selectivity while minimizing experimental effort for key synthetic steps. |

| Property Prediction | Building predictive models (e.g., QSAR) that correlate molecular structure with specific properties like biological activity or toxicity. nih.gov | To virtually screen and prioritize new this compound derivatives for synthesis and testing. |

| Novel Structure Generation | Utilizing generative models to design new molecules with desired properties based on the this compound scaffold. | To explore novel chemical space and design next-generation compounds with enhanced performance. |

Novel Analytical Approaches for Complex Mixtures Containing this compound Compounds

The analysis of this compound and its derivatives presents challenges, particularly in resolving enantiomers and separating complex reaction mixtures or biological samples. wikipedia.org Future research will depend on advanced analytical techniques that offer high resolution, sensitivity, and throughput.

Promising analytical directions include:

Advanced Chiral Chromatography : High-performance liquid chromatography (HPLC) using novel chiral stationary phases (CSPs) is the gold standard for enantiomeric separation. unife.itnih.gov The development of new CSPs based on polysaccharide derivatives or other chiral selectors will be essential for resolving the enantiomers of diverse this compound compounds. nih.gov Supercritical fluid chromatography (SFC) is emerging as a powerful, faster, and greener alternative to HPLC for chiral separations. wikipedia.org

Hyphenated Mass Spectrometry Techniques : Coupling chromatographic methods with mass spectrometry (e.g., LC-MS/MS) is critical for both separating and identifying compounds in complex mixtures. acs.org This is particularly useful for analyzing products from combinatorial syntheses or identifying metabolites in biological systems. nih.gov High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of newly synthesized derivatives.

Capillary Electrophoresis (CE) : CE is a high-efficiency separation technique that requires minimal sample volume. jiangnan.edu.cn By adding chiral selectors to the buffer, CE can be a powerful tool for the enantioseparation of charged this compound derivatives. jiangnan.edu.cn

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/SFC | Separation of enantiomers and diastereomers. wikipedia.orgunife.it | High resolution, well-established, wide availability of CSPs. unife.it SFC offers faster analysis and reduced solvent use. | Can be time-consuming, requires development of specific methods for each compound. |

| LC-MS/MS | Identification and quantification in complex mixtures (e.g., reaction monitoring, metabolomics). acs.org | High sensitivity and selectivity, provides structural information. | Does not inherently separate enantiomers without a chiral column. |

| Capillary Electrophoresis (CE) | Enantioseparation of charged derivatives, analysis of small sample volumes. jiangnan.edu.cn | Extremely high separation efficiency, low sample and reagent consumption. | Primarily suitable for charged molecules, lower concentration sensitivity than LC-MS. |

Exploration of this compound Motifs in Supramolecular Chemistry and Materials Science

The structural features of this compound can be leveraged to create novel materials with unique properties. The nitrogen atom can be quaternized to form a pyrrolidinium cation, a key component in ionic liquids and polymers, while the isopentyl group provides a tunable lipophilic domain.

Future research in this area may focus on:

Pyrrolidinium-Based Ionic Liquids (ILs) : By quaternizing the nitrogen of this compound and pairing it with various anions, a new class of ILs can be created. alfa-chemistry.com The isopentyl group can influence properties such as viscosity, thermal stability, and miscibility. These ILs could find applications as electrolytes in energy storage devices like lithium-ion batteries or as specialized solvents for organic reactions. bohrium.comnih.gov

Poly(ionic liquid)s (PILs) : Monomers based on a 3-isopentylpyrrolidinium core could be polymerized to form PILs. researchgate.net These materials combine the properties of ionic liquids with the mechanical stability of polymers. Potential applications include gas separation membranes (e.g., for CO₂ capture) and solid-state electrolytes. researchgate.net

Self-Assembling Systems : Appropriately functionalized this compound derivatives could be designed to self-assemble into ordered supramolecular structures. uchicago.edu For example, attaching moieties capable of hydrogen bonding or π-π stacking could lead to the formation of gels, liquid crystals, or discrete nanoscale objects. researchgate.netrsc.org The interplay between the polar pyrrolidine head and the nonpolar isopentyl tail could drive the formation of micellar or lamellar structures in solution.

| Material Type | Key Structural Motif | Potential Application | Governing Properties |

|---|---|---|---|

| Ionic Liquids (ILs) | 3-Isopentylpyrrolidinium cation | Electrolytes for batteries, specialty solvents. alfa-chemistry.commdpi.com | Ionic conductivity, electrochemical stability, viscosity, thermal stability. nih.gov |

| Poly(ionic liquid)s (PILs) | Polymerized 3-isopentylpyrrolidinium monomers | Gas separation membranes, solid-state electrolytes, catalysts. researchgate.net | Mechanical strength, gas permeability/selectivity, ionic conductivity. |

| Self-Assembled Materials | Amphiphilic this compound derivatives | Drug delivery systems, functional gels, nanomaterials. uchicago.edu | Molecular shape, intermolecular forces (H-bonding, van der Waals), solvent interactions. |

Q & A

Q. How should researchers address peer review critiques regarding incomplete mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.